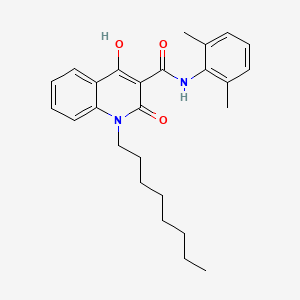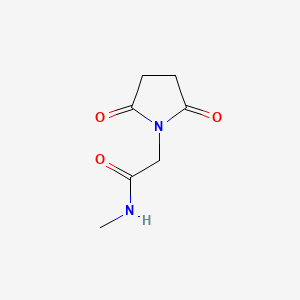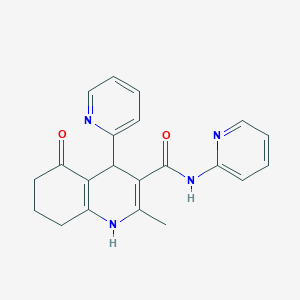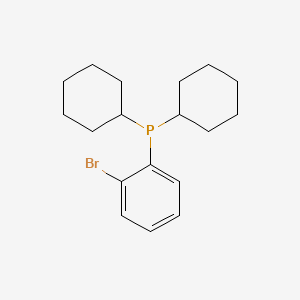
N-(2,6-dimethylphenyl)-2-hydroxy-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an octyl chain, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Octyl Chain: The octyl chain can be introduced via alkylation reactions using octyl halides in the presence of a strong base like sodium hydride.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with 2,6-dimethylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerases, which are essential for DNA replication.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of DNA synthesis and cell division, resulting in antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-DIMETHYLPHENYL)-2-CHLOROACETAMIDE: Another quinoline derivative with similar structural features but different functional groups.
N-(2,6-DIMETHYLPHENYL)-2-PIPERIDINECARBOXAMIDE: Contains a piperidine ring instead of the octyl chain.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-4-HO-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long octyl chain and carboxamide group make it particularly interesting for applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C26H32N2O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-17-28-21-16-10-9-15-20(21)24(29)22(26(28)31)25(30)27-23-18(2)13-12-14-19(23)3/h9-10,12-16,29H,4-8,11,17H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
GUFBZRKGDVALTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)





